Boc-N-Me-Ser-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

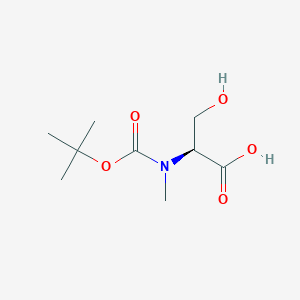

(2S)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10(4)6(5-11)7(12)13/h6,11H,5H2,1-4H3,(H,12,13)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQGIDVCNBZXLG-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426567 |

Source

|

| Record name | Boc-N-methyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101772-29-6 |

Source

|

| Record name | Boc-N-methyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (tert-butoxycarbonyl)-N-methyl-L-serine (Boc-N-Me-Ser-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(tert-butoxycarbonyl)-N-methyl-L-serine, commonly referred to as Boc-N-Me-Ser-OH, is a pivotal chiral building block in modern peptide synthesis and peptidomimetic drug discovery. The strategic N-methylation of the serine backbone introduces conformational constraints and enhances proteolytic stability, making it a valuable component in the design of novel therapeutic peptides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in solid-phase peptide synthesis (SPPS). Detailed experimental protocols and characterization data are presented to facilitate its effective utilization in research and development.

Chemical Structure and Properties

This compound is an N-terminally protected and N-methylated derivative of the amino acid L-serine. The tert-butyloxycarbonyl (Boc) group provides a labile protecting group for the amino function, readily cleaved under acidic conditions, while the N-methyl group imparts unique conformational and biological properties to the resulting peptides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₇NO₅ | [1] |

| Molecular Weight | 219.23 g/mol | [1] |

| CAS Number | 101772-29-6 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 83-87 °C | [1] |

| Optical Rotation | [α]²⁰/D −33±2°, c = 1% in methanol | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [3] |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for N-acyl amino acids. | [4][5] |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Representative data is provided below.

| Spectroscopic Data | Interpretation |

| ¹H NMR | Characteristic signals include a singlet for the Boc group protons (~1.4 ppm), a singlet for the N-methyl protons (~2.7-3.0 ppm), and multiplets for the α- and β-protons of the serine backbone. |

| ¹³C NMR | Key resonances are observed for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, the N-methyl carbon, and the carbons of the serine backbone. |

| FT-IR (cm⁻¹) | Prominent peaks include a broad O-H stretch from the carboxylic acid, C-H stretches from the alkyl groups, a C=O stretch from the carbamate, and a C=O stretch from the carboxylic acid. |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process involving the Boc protection of L-serine followed by N-methylation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine (Boc-Ser-OH)

-

Dissolve L-serine in a 1:1 mixture of dioxane and 1N sodium hydroxide solution, cooled in an ice bath.

-

To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a cold aqueous solution of potassium bisulfate to a pH of 2-3.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-Ser-OH as a viscous oil or solid.

Step 2: N-methylation of Boc-Ser-OH

-

Dissolve Boc-Ser-OH in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution in an ice bath.

-

Add methyl iodide (CH₃I) to the solution.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) in small portions. Vigorous gas evolution will be observed.

-

After the addition is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the THF under reduced pressure.

-

Wash the aqueous residue with diethyl ether to remove mineral oil.

-

Acidify the aqueous layer to pH 2-3 with a cold aqueous solution of potassium bisulfate.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude this compound is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The N-methyl group can increase the therapeutic potential of peptides by enhancing their resistance to enzymatic degradation and improving their conformational stability.

Incorporation of this compound in SPPS

The incorporation of N-methylated amino acids like this compound into a growing peptide chain on a solid support requires optimized coupling conditions due to the increased steric hindrance of the secondary amine.

Experimental Protocol: Coupling of this compound

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the preceding amino acid deprotected (free amine).

-

Activation: In a separate reaction vessel, pre-activate this compound (3-4 equivalents relative to the resin substitution) with a coupling agent such as HBTU/HOBt or HATU in the presence of a tertiary base like N,N-diisopropylethylamine (DIEA) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Coupling: Add the activated this compound solution to the resin and agitate for 2-4 hours. The progress of the coupling reaction can be monitored using the Kaiser test (which will be negative for the secondary amine) or other methods like the isatin test.

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and isopropanol to remove any unreacted reagents and byproducts.

-

Deprotection: The Boc group of the newly added this compound is then removed with a solution of trifluoroacetic acid (TFA) in DCM to allow for the coupling of the next amino acid.

Visualizations

Logical Workflow for Boc-SPPS Cycle

The following diagram illustrates a single cycle of Boc-based solid-phase peptide synthesis for the incorporation of an amino acid.

References

Unveiling the Physicochemical Properties of Boc-N-Me-Ser-OH: A Core Technical Guide

For researchers and professionals in the field of drug development and peptide chemistry, a precise understanding of the fundamental properties of amino acid derivatives is paramount. This technical guide focuses on N-tert-Butoxycarbonyl-N-methyl-L-serine, commonly abbreviated as Boc-N-Me-Ser-OH, providing essential data for its application in scientific research.

Core Physicochemical Data

The accurate identification and characterization of chemical compounds are foundational to experimental reproducibility and success. The Chemical Abstracts Service (CAS) number and molecular weight are critical identifiers for this compound.

| Parameter | Value | Reference |

| CAS Number | 101772-29-6 | [1][2] |

| Molecular Weight | 219.23 g/mol | [1][3] |

| Molecular Formula | C9H17NO5 | [3] |

Experimental and Handling Protocols

While specific experimental protocols are highly dependent on the intended application, general handling and storage guidelines are crucial for maintaining the integrity of this compound.

Storage: It is recommended to store the compound at -20°C[3]. Proper storage is essential to prevent degradation and ensure the compound's stability for experimental use.

Handling: As a standard laboratory practice, appropriate personal protective equipment should be utilized when handling this compound. Detailed safety information can be found in the material safety data sheet (MSDS) provided by the supplier.

Logical Relationship in Peptide Synthesis

This compound is a protected amino acid derivative frequently employed in solid-phase peptide synthesis (SPPS). The Boc (tert-Butoxycarbonyl) group serves as a protecting group for the N-terminal amine, preventing unwanted reactions during peptide chain elongation. The N-methyl group on the serine residue can be a critical modification to enhance the metabolic stability and conformational properties of the resulting peptide.

Below is a simplified logical workflow illustrating the role of this compound in the initial step of peptide synthesis.

Caption: Initial coupling step in SPPS using this compound.

References

Synthesis of the Boc-N-Me-Ser-OH Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-methylated amino acid building block, Boc-N-Me-Ser-OH (N-tert-butoxycarbonyl-N-methyl-L-serine), is a critical component in the synthesis of modified peptides and peptidomimetics. Its incorporation can impart unique conformational constraints, enhance metabolic stability, and modulate the biological activity of peptidic drugs. This technical guide provides a comprehensive overview of a reliable synthetic route to this compound, including detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

The presented synthesis follows a robust three-step pathway commencing from the readily available starting material, Boc-L-serine. This strategy involves the protection of the serine hydroxyl group, followed by N-methylation, and concluding with the deprotection of the hydroxyl moiety to yield the target compound.

Overall Synthetic Pathway

The synthesis of this compound is accomplished through the following sequence of reactions:

-

O-Benzylation of Boc-L-serine: The hydroxyl group of Boc-L-serine is protected as a benzyl ether to prevent its undesired methylation in the subsequent step.

-

N-Methylation of Boc-L-Ser(Bzl)-OH: The protected serine derivative undergoes N-methylation to introduce the methyl group onto the nitrogen atom of the amino acid.

-

Debenzylation of Boc-N-Me-L-Ser(Bzl)-OH: The benzyl protecting group is removed from the hydroxyl function to afford the final product, this compound.

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a comparative overview of the reaction parameters.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield |

| 1 | O-Benzylation | Boc-L-serine | Benzyl bromide (1.2 eq), Cesium carbonate (1.05 eq) | DMF | 12 hours | Room Temp. | ~100%[1] |

| 2 | N-Methylation | Boc-L-Ser(Bzl)-OH | Sodium hydride (4-5 eq), Methyl iodide (4-5 eq) | THF | Overnight | 0 °C to Room Temp. | High |

| 3 | Debenzylation | Boc-N-Me-L-Ser(Bzl)-OH | 10% Pd/C, Ammonium formate (5 eq) | Methanol | 15-20 min | Reflux | High |

Experimental Protocols

Step 1: Synthesis of N-Boc-O-benzyl-L-serine (Boc-L-Ser(Bzl)-OH)

This procedure outlines the protection of the hydroxyl group of Boc-L-serine as a benzyl ether.

Methodology:

-

To a stirred solution of N-Boc-L-serine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (1.05 eq).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) to the reaction mixture and continue stirring for 12 hours.[1]

-

Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), dilute the mixture with ethyl acetate.

-

Wash the organic phase sequentially with aqueous lithium bromide, aqueous sodium bicarbonate, and saturated brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-Ser(Bzl)-OH, which can be used in the next step without further purification.

Caption: Experimental workflow for O-benzylation.

Step 2: Synthesis of N-Boc-N-methyl-O-benzyl-L-serine (Boc-N-Me-L-Ser(Bzl)-OH)

This protocol describes the N-methylation of the Boc-protected, O-benzylated serine derivative.

Methodology:

-

In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve Boc-L-Ser(Bzl)-OH (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution in an ice bath and add methyl iodide (4-5 eq).

-

Add sodium hydride (60% dispersion in mineral oil, 4-5 eq) in small portions over a few hours, allowing the vigorous bubbling to subside between additions.

-

After the complete addition of sodium hydride, remove the ice bath and stir the reaction mixture overnight at room temperature.

-

Carefully quench the reaction by cooling it in an ice bath and adding isopropyl alcohol dropwise until bubbling ceases. Then, add a few milliliters of water dropwise.

-

Reduce the volume of the reaction mixture by rotary evaporation.

-

Perform an aqueous work-up by partitioning the residue between ethyl acetate and water. Acidify the aqueous layer to pH 3-4 with a mild acid (e.g., citric acid solution) and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-N-Me-L-Ser(Bzl)-OH.

Caption: Experimental workflow for N-methylation.

Step 3: Synthesis of N-Boc-N-methyl-L-serine (this compound)

This final step involves the removal of the O-benzyl protecting group via catalytic transfer hydrogenation.

Methodology:

-

To a stirred suspension of Boc-N-Me-L-Ser(Bzl)-OH (1.0 eq) and 10% palladium on carbon (Pd/C) catalyst in methanol, add anhydrous ammonium formate (5.0 eq) in a single portion under a nitrogen atmosphere.[2][3]

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 15-20 minutes.[4]

-

After completion, cool the reaction mixture and remove the catalyst by filtration through a pad of celite.

-

Wash the celite pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to afford the final product, this compound. The product can be further purified by column chromatography if necessary.

Caption: Experimental workflow for debenzylation.

References

A Technical Guide to the Solubility and Storage of Boc-N-Me-Ser-OH for Researchers and Drug Development Professionals

Introduction: N-tert-Butoxycarbonyl-N-methyl-L-serine (Boc-N-Me-Ser-OH) is a critical building block in the synthesis of therapeutic peptides. Its N-methylated backbone confers resistance to enzymatic degradation, a crucial attribute for enhancing the in vivo stability and bioavailability of peptide-based drugs. A thorough understanding of its solubility and storage conditions is paramount for its effective application in research and drug development. This guide provides an in-depth overview of the physicochemical properties, solubility profile, and optimal storage conditions for this compound, supplemented with detailed experimental protocols and workflow visualizations.

Physicochemical Properties

This compound is a white to off-white solid, valued for its role in creating peptides with improved pharmacological profiles. The N-methyl group introduces conformational constraints and increases lipophilicity, contributing to enhanced proteolytic stability.

| Property | Value | Reference |

| CAS Number | 101772-29-6 | [1] |

| Molecular Formula | C9H17NO5 | [2] |

| Molecular Weight | 219.23 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 83-87 °C | [1] |

| Optical Rotation | [α]20/D −33±2°, c = 1% in methanol | [1] |

Solubility Profile

Quantitative solubility data for this compound is not extensively published. However, based on information for closely related compounds and general knowledge of protected amino acids, a qualitative solubility profile can be established. Boc-protected amino acids are generally sparingly soluble in water but exhibit good solubility in a range of organic solvents.[3] For instance, the related compound Boc-L-serine methyl ester is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, with only slight solubility in water.[3]

For practical applications, it is recommended to test the solubility in a small amount of the intended solvent before preparing a bulk solution. General tips for enhancing solubility include warming the solution gently (to approximately 37°C) and using an ultrasonic bath.

Qualitative Solubility of this compound and Related Compounds

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [3] |

| Dichloromethane (DCM) | Soluble | [3] |

| Ethyl Acetate | Soluble | [3] |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Acetone | Soluble | [3] |

| Methanol | Soluble | [1] |

| Water | Slightly Soluble / Sparingly Soluble | [3] |

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and reactivity for peptide synthesis. Recommendations vary based on the duration of storage and the physical state of the compound (solid vs. solution).

Recommended Storage Conditions

| Condition | Temperature | Duration | Recommendations |

| Solid Form (Lyophilized) | -20°C | Long-term | Store in a tightly sealed container, protected from moisture and light. For optimal stability, the container can be purged with an inert gas like argon or nitrogen.[4][5] |

| 2-8°C | Short-term | Suitable for brief periods. Ensure the container is well-sealed to prevent moisture absorption. | |

| In Solution | -20°C or colder | Weeks to Months | Prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Solutions in sterile buffers at pH 5-6 can prolong stability.[5][6] |

Stability Considerations:

-

Moisture: Boc-protected amino acids can be sensitive to moisture, which can lead to hydrolysis of the protecting group or the compound itself. It is advisable to allow the container to warm to room temperature before opening to prevent condensation.[4]

-

Solutions: Peptide solutions are generally less stable than the lyophilized powder. For peptides containing sensitive residues, storage in solution is not recommended for extended periods.[5] If a stock solution is prepared, it should be used as soon as possible or aliquoted and frozen.[7]

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol provides a general method for assessing the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selection of solvents (e.g., Water, Methanol, DMF, DMSO, DCM)

-

Vortex mixer

-

Small test tubes or vials

Procedure:

-

Add approximately 1-2 mg of this compound to a clean, dry test tube.

-

Add 100 µL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 30 seconds.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, add another 100 µL of the solvent and repeat the process to estimate the approximate solubility.

-

If the solid has not dissolved, continue adding the solvent in 100 µL increments, vortexing after each addition, until the solid dissolves or a total volume of 1 mL is reached.

-

Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Protocol for Stability Assessment of a this compound Solution

This protocol outlines a method to evaluate the stability of a this compound solution over time.

Materials:

-

This compound

-

Chosen solvent (e.g., DMF)

-

High-Performance Liquid Chromatography (HPLC) system

-

Appropriate HPLC column (e.g., C18)

-

Mobile phases (e.g., Acetonitrile and water with 0.1% TFA)

-

Incubator or temperature-controlled storage unit

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).

-

Immediately analyze an aliquot of the freshly prepared solution by HPLC to obtain an initial purity profile (Time = 0).

-

Store the stock solution under the desired storage conditions (e.g., 4°C, room temperature).

-

At predetermined time points (e.g., 24h, 48h, 1 week), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the initial analysis.

-

Compare the chromatograms from each time point to the initial chromatogram. Look for the appearance of new peaks (indicating degradation products) and a decrease in the area of the main peak.

-

Calculate the percentage of degradation over time to assess the stability of the solution under the tested conditions.

Visualizing the Workflow: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide chain using Boc-strategy solid-phase peptide synthesis.

This guide provides essential information for the effective handling and use of this compound in peptide synthesis. By adhering to the recommended solubility and storage guidelines, researchers can ensure the quality and reactivity of this important building block, leading to more reliable and reproducible synthetic outcomes.

References

- 1. This compound ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. raybiotech.com [raybiotech.com]

- 3. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. How to storage the peptide | Karebay [karebaybio.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. apexbt.com [apexbt.com]

The Strategic Role of N-Methylation in Modern Peptide Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often challenged by inherent pharmacological liabilities, including susceptibility to enzymatic degradation, limited cell permeability, and conformational flexibility leading to reduced target affinity. A key strategy in overcoming these hurdles is the site-specific N-methylation of the peptide backbone. This modification, the substitution of an amide proton with a methyl group, profoundly alters the physicochemical properties of peptides, offering a powerful tool for enhancing their drug-like characteristics. This technical guide provides an in-depth exploration of the multifaceted role of N-methylation in peptide drug design, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in the rational design of next-generation peptide therapeutics.

The Core Impact of N-Methylation on Peptide Properties

N-methylation introduces significant changes to a peptide's structure and function. The primary effects can be categorized as follows:

-

Enhanced Proteolytic Stability: The removal of the amide proton, a key recognition point for proteases, and the steric hindrance introduced by the methyl group significantly increases resistance to enzymatic degradation. This leads to a longer plasma half-life and improved in vivo efficacy.[1][2]

-

Improved Membrane Permeability and Oral Bioavailability: By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, N-methylation reduces the desolvation penalty for the peptide to enter the lipid bilayer of cell membranes.[3] This modification can increase lipophilicity and favor conformations with intramolecular hydrogen bonds, effectively shielding polar groups and enhancing passive diffusion across cell membranes, which can lead to oral bioavailability.[2][4][5]

-

Conformational Constraint and Receptor Selectivity: The introduction of a methyl group on the amide nitrogen restricts rotation around the peptide backbone, reducing the peptide's conformational flexibility.[6] This can "lock" the peptide into its bioactive conformation, minimizing the entropic penalty upon binding to its target receptor and thus increasing affinity. Furthermore, by fine-tuning the peptide's three-dimensional structure, N-methylation can enhance selectivity for a specific receptor subtype, thereby reducing off-target effects.[7]

Quantitative Impact of N-Methylation: A Data-Driven Overview

The strategic placement of N-methyl groups can lead to dramatic improvements in key pharmacological parameters. The following tables summarize quantitative data from various studies, illustrating the impact of N-methylation on receptor binding affinity, proteolytic stability, and cell permeability.

Table 1: Effect of N-Methylation on Receptor Binding Affinity

| Peptide Analog | Target Receptor | N-Methylation Position | Change in Binding Affinity (IC50/Ki) | Reference |

| Cyclic RGD Peptide | αvβ3 Integrin | N-Me-Arg | 10-fold increase | --INVALID-LINK-- |

| Somatostatin Analog | Somatostatin Receptors | Multiple N-methylations | Maintained nM affinity | --INVALID-LINK-- |

| Urotensin-II Analog | Urotensin Receptor | N-Me-Phe | 5-fold decrease | --INVALID-LINK-- |

| HIV-1 FSS RNA Binder | HIV-1 FSS RNA | Multiple N-methylations | Up to 100-fold increase | [8] |

Table 2: Enhancement of Proteolytic Stability through N-Methylation

| Peptide | Protease | N-Methylation Position | Increase in Half-Life (t½) | Reference |

| Linear Heptapeptide | Trypsin | P1' position (N-Me-Lys) | >1000-fold | [5] |

| Somatostatin Analog | Rat Intestinal Homogenate | Tri-N-methylated | Significantly increased stability | [1] |

| Cyclic Hexapeptide | Rat Plasma | Multiple N-methylations | High stability observed | [1] |

Table 3: Impact of N-Methylation on Cell Permeability

| Peptide | Assay | N-Methylation | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Oral Bioavailability (Rat) | Reference |

| Cyclic Hexapeptide | Caco-2 | Non-methylated | ~1.0 | Not Reported | [9] |

| Cyclic Hexapeptide | Caco-2 | Di-N-methylated | 21.0 | Not Reported | [9] |

| Somatostatin Analog | Not Specified | Tri-N-methylated | Not Reported | 10% | [2][4] |

| Cyclic Hexapeptide | RRCK | Tri-N-methylated | Not Reported | 28% | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of N-methylated peptides.

Protocol 1: Solid-Phase Synthesis of N-Methylated Peptides

This protocol describes a common method for the on-resin N-methylation of a peptide during standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine solution (20% in DMF)

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

2-Mercaptoethanol

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Peptide Synthesis: Synthesize the peptide chain on the Rink Amide resin up to the residue preceding the desired N-methylation site using standard Fmoc-SPPS with DIC/OxymaPure activation.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid with 20% piperidine in DMF.

-

Sulfonylation:

-

Wash the resin with DMF.

-

Add a solution of o-NBS-Cl (4 eq) and DIPEA (10 eq) in DMF to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Methylation:

-

Wash the resin with DMF.

-

Add a solution of DBU (5 eq) and DMS (10 eq) in DMF to the resin.

-

Agitate for 30 minutes at room temperature. Repeat this step once.

-

Wash the resin with DMF.

-

-

Desulfonylation:

-

Wash the resin with DMF.

-

Add a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in DMF to the resin.

-

Agitate for 15 minutes at room temperature. Repeat this step once.

-

Wash the resin with DMF and DCM.

-

-

Continue Peptide Synthesis: Resume standard Fmoc-SPPS to complete the peptide sequence.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a suitable solvent, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the mass of the purified peptide by mass spectrometry.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol outlines a general procedure to assess the stability of N-methylated peptides in the presence of proteases.

Materials:

-

Purified N-methylated peptide and non-methylated control peptide

-

Protease of interest (e.g., trypsin, chymotrypsin, or human serum)

-

Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system

-

Mass spectrometer

Procedure:

-

Peptide Solutions: Prepare stock solutions of the test peptides in the assay buffer.

-

Reaction Setup:

-

In a microcentrifuge tube, add the peptide solution to the pre-warmed assay buffer (37°C).

-

Initiate the reaction by adding the protease solution. The final peptide concentration is typically in the range of 0.1-1 mg/mL.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

-

-

Analysis:

-

Analyze the samples by RP-HPLC.

-

Monitor the disappearance of the peak corresponding to the intact peptide over time.

-

Identify degradation products by mass spectrometry.

-

-

Data Analysis:

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the half-life (t½) of the peptide from the degradation curve.[10]

-

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive membrane permeability.

Materials:

-

PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)

-

Phospholipid solution (e.g., 2% lecithin in dodecane)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Test peptide solutions in PBS

-

UV-Vis plate reader or LC-MS system

Procedure:

-

Membrane Coating: Carefully coat the filter membrane of each well in the donor plate with the phospholipid solution and allow the solvent to evaporate.

-

Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.

-

Donor Plate Preparation: Add the test peptide solutions to the wells of the donor plate.

-

Incubation: Place the donor plate onto the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4-18 hours).

-

Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time. [drug]_equilibrium is the concentration if the drug were equally distributed in both chambers.[11]

Protocol 4: Caco-2 Cell Permeability Assay

This assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer mimicking the intestinal epithelium to assess both passive and active transport.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

-

Transwell® inserts

-

Hanks' Balanced Salt Solution (HBSS)

-

Test peptide solutions in HBSS

-

Lucifer yellow (for monolayer integrity testing)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture Caco-2 cells for 21-25 days on Transwell® inserts to allow for differentiation and formation of a confluent, polarized monolayer.

-

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the formation of tight junctions. Perform a Lucifer yellow permeability assay to ensure monolayer integrity.

-

Permeability Assay (Apical to Basolateral - A-B):

-

Wash the cell monolayer with pre-warmed HBSS.

-

Add the test peptide solution to the apical (A) side and fresh HBSS to the basolateral (B) side.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, take samples from the basolateral side and analyze the peptide concentration by LC-MS/MS.

-

-

Permeability Assay (Basolateral to Apical - B-A):

-

Perform the assay in the reverse direction to assess active efflux. Add the test peptide to the basolateral side and sample from the apical side.

-

-

Data Analysis:

-

Calculate the Papp value for both A-B and B-A directions.

-

Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.[12]

-

Visualizing Workflows and Pathways

Signaling Pathway for a G-Protein Coupled Receptor (GPCR) Activated by an N-Methylated Peptide

Many peptide drugs target GPCRs. The binding of an N-methylated peptide agonist can trigger a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

Caption: A generalized GPCR signaling pathway activated by an N-methylated peptide.

Experimental Workflow for N-Methylated Peptide Drug Design and Evaluation

The development of N-methylated peptide drugs follows a structured workflow from initial design to in vivo testing.

Caption: Workflow for the synthesis and evaluation of N-methylated peptides.

Conclusion

N-methylation is a versatile and potent strategy in peptide drug design, offering a rational approach to improving the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. By systematically introducing methyl groups into the peptide backbone, researchers can modulate conformational flexibility, enhance proteolytic stability, increase membrane permeability, and fine-tune receptor affinity and selectivity. The detailed protocols and workflows provided in this guide serve as a practical resource for the successful design, synthesis, and evaluation of N-methylated peptides, ultimately accelerating the development of novel and effective peptide drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 3. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 12. Caco-2 Permeability | Evotec [evotec.com]

N-Methylated Amino Acids in Peptides: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based therapeutics, the quest for enhanced pharmacological properties is paramount. N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, has emerged as a powerful and versatile strategy to address the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability.[1][2] This modification profoundly influences a peptide's conformation, proteolytic resistance, and membrane permeability, making it a critical tool in the medicinal chemist's arsenal for optimizing peptide drug candidates.[1][2]

This in-depth technical guide provides a comprehensive overview of N-methylated amino acids in peptides, focusing on their synthesis, the consequential changes in physicochemical and biological properties, and their application in modern drug discovery. Detailed experimental protocols and quantitative data are presented to offer practical insights for researchers in the field.

The Impact of N-Methylation on Peptide Properties

The introduction of a methyl group on the peptide backbone induces significant structural and functional alterations:

-

Conformational Rigidity: N-methylation restricts the conformational flexibility of the peptide backbone.[3] The steric hindrance imposed by the methyl group can favor specific secondary structures, such as β-turns, and influence the equilibrium between cis and trans amide bond conformations. This conformational control is a key factor in enhancing receptor binding affinity and selectivity.

-

Proteolytic Stability: The N-methyl group acts as a shield, sterically hindering the approach of proteases that would otherwise cleave the peptide bond.[1] This leads to a dramatic increase in the peptide's half-life in biological fluids.

-

Membrane Permeability and Oral Bioavailability: By replacing an amide proton, N-methylation reduces the number of hydrogen bond donors, a critical factor for passive diffusion across cell membranes.[1] This enhanced lipophilicity can lead to improved cell permeability and, in some cases, oral bioavailability of peptide drugs.[4][5]

The strategic placement of N-methylated amino acids within a peptide sequence is a nuanced process, often guided by structure-activity relationship (SAR) studies, to achieve the desired balance of improved stability and permeability without compromising biological activity.

Quantitative Data on the Effects of N-Methylation

The following tables summarize the quantitative impact of N-methylation on key pharmacological parameters of peptides.

Table 1: Effect of N-Methylation on Receptor Binding Affinity

| Peptide/Analog | Target Receptor | N-Methylated Residue(s) | IC50 / Kd (nM) | Fold Change vs. Unmodified | Reference |

| Somatostatin Analog | sst2 | None | 5.51 | - | [6] |

| sst2 | N-Me-Lys(9) | ~5.5 | ~1 | [6] | |

| sst5 | None | >1000 | - | [6][7] | |

| sst5 | N-Me-D-Trp(8) | 5.98 | >167 | [6][7] | |

| G-protein Ligand | Gαi1GDP | None | 60 | - | |

| Gαi1GDP | N-Me-Lys | 30 | 2 (increase) |

Table 2: Effect of N-Methylation on Proteolytic Stability

| Peptide | Protease | N-Methylated Residue | Half-life (min) | Fold Increase in Half-life | Reference |

| Model Peptide | Trypsin | None | < 1 | - | |

| Trypsin | N-Me-D | > 1000 | > 1000 | ||

| Trypsin | N-Me-K | > 1000 | > 1000 | ||

| Trypsin | N-Me-L8 | ~720 | ~720 | ||

| Temporin L | Pepsin | None | < 30 | - | [8] |

| Pepsin | Methylated analog | > 60 | > 2 | [8] |

Table 3: Effect of N-Methylation on Cell Permeability and Oral Bioavailability

| Peptide/Analog | Assay | N-Methylation | Papp (10⁻⁶ cm/s) / Oral Bioavailability (%) | Reference |

| Cyclic Hexapeptide 1 | PAMPA | Non-methylated | ~0.5 | [4] |

| PAMPA | Trimethylated (3) | ~4.0 | [4] | |

| Cyclic Hexapeptide 2 | PAMPA | Non-methylated | ~0.2 | [4] |

| PAMPA | Tetramethylated (4) | ~3.5 | [4] | |

| Cyclic Hexapeptide 3 | Rat PK | Trimethylated | 28% (Oral Bioavailability) | [4] |

| Somatostatin Analog | Caco-2 | Multiple N-Me | > 10 | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of N-methylated peptides are crucial for successful drug development campaigns.

Protocol 1: Synthesis of Fmoc-N-methyl-amino Acids

This protocol is adapted from the Biron-Kessler method for the solid-phase synthesis of Fmoc-N-methyl-amino acids using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[9]

Materials:

-

Fmoc-amino acid

-

2-Chlorotrityl chloride (2-CTC) resin

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM)

-

2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine

-

N-Methylpyrrolidone (NMP)

-

Dimethyl sulfate or Methyl iodide

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

β-mercaptoethanol

-

Fmoc-OSu

-

Trifluoroacetic acid (TFA)

-

MilliQ water

Procedure:

-

Resin Loading: Swell the 2-CTC resin in anhydrous DCM. Dissolve 3 equivalents of the Fmoc-amino acid in a minimal volume of anhydrous DCM and add it to the resin. Add 9 equivalents of DIEA and stir the mixture for 2 hours.

-

Fmoc Deprotection: Wash the resin with DCM and then treat with 20% piperidine in DMF to remove the Fmoc group.

-

Sulfonylation (o-NBS Protection): Treat the resin with a solution of 4 equivalents of o-NBS-Cl and 10 equivalents of collidine in NMP for 1-2 hours.

-

Methylation: Wash the resin with NMP. Treat the resin with a solution of the methylating agent (e.g., dimethyl sulfate) and DBU in NMP. The reaction time will vary depending on the amino acid.

-

Nosyl Deprotection: Wash the resin with NMP. Treat the resin with a solution of β-mercaptoethanol and DBU in NMP to remove the o-NBS group.

-

Fmoc Protection: Treat the resin with a solution of 3 equivalents of Fmoc-OSu and 1 equivalent of DIEA in DCM.

-

Cleavage from Resin: Wash the resin with DMF and DCM. Cleave the Fmoc-N-methyl-amino acid from the resin using a solution of 1% TFA in DCM. Collect the filtrate in MilliQ water to precipitate the product.

-

Purification: The crude Fmoc-N-methyl-amino acid can be purified by crystallization or chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

This protocol outlines the incorporation of Fmoc-N-methyl-amino acids into a peptide sequence using a standard Fmoc/tBu strategy on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-N-methyl-amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

20% Piperidine in DMF

-

DMF, DCM

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-N-methyl-amino acid) and a coupling reagent (e.g., HBTU) in DMF.

-

Add 6-10 equivalents of DIEA to the solution.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours. Coupling to an N-methylated amine is often slower and may require longer reaction times or the use of microwave assistance.[10]

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Protease Stability Assay

This protocol describes a general method to assess the stability of N-methylated peptides against enzymatic degradation.

Materials:

-

N-methylated peptide and non-methylated control peptide

-

Protease (e.g., trypsin, chymotrypsin, pepsin)

-

Appropriate buffer for the chosen protease (e.g., ammonium bicarbonate for trypsin, pH 8; HCl for pepsin, pH 2)

-

Quenching solution (e.g., TFA)

-

HPLC system

Procedure:

-

Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the protease in the appropriate buffer.

-

Incubation: Add the protease to the peptide solution to initiate the reaction. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w). Incubate the mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding a quenching solution (e.g., 10% TFA).

-

Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

-

Data Analysis: Calculate the percentage of remaining peptide at each time point relative to the 0-minute time point. The half-life of the peptide can be determined by plotting the percentage of remaining peptide against time.[8]

Protocol 4: Caco-2 Cell Permeability Assay

This assay is the industry standard for in vitro prediction of intestinal drug absorption.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 12-well or 24-well)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Test peptide and control compounds (e.g., mannitol for paracellular transport, propranolol for transcellular transport)

-

LC-MS/MS system for quantification

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Permeability Experiment (Apical to Basolateral):

-

Wash the cell monolayers with transport buffer.

-

Add the test peptide solution to the apical (upper) chamber.

-

At specified time points, collect samples from the basolateral (lower) chamber.

-

-

Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations: Workflows and Pathways

Logical Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the development and analysis of N-methylated peptides.

References

- 1. lifetein.com [lifetein.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Highly potent and subtype selective ligands derived by N-methyl scan of a somatostatin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Methyl scan of somatostatin octapeptide agonists produces interesting effects on receptor subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Protease Stability of the Non-Covalent Staple Temporin L Peptide [digitalcommons.kennesaw.edu]

- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

The Strategic Incorporation of Boc-N-Me-Ser-OH for Enhanced Proteolytic Stability in Therapeutic Peptides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of therapeutically viable peptides is often hampered by their inherent susceptibility to proteolytic degradation in vivo. This rapid clearance necessitates frequent administration and can limit the overall efficacy of a peptide-based drug. A key strategy to overcome this limitation is the site-specific N-methylation of the peptide backbone. The incorporation of N-methylated amino acids, such as N-tert-butoxycarbonyl-N-methyl-L-serine (Boc-N-Me-Ser-OH), offers a robust method to enhance metabolic stability, thereby improving the pharmacokinetic profile of therapeutic peptides. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and quantitative considerations for utilizing this compound to engineer proteolytically resistant peptides.

The Core Principle: Steric Hindrance as a Shield Against Proteolysis

The primary mechanism by which N-methylation confers proteolytic stability is through steric hindrance. The addition of a methyl group to the amide nitrogen of the peptide backbone physically obstructs the approach of proteases.[1] These enzymes rely on a specific three-dimensional fit with their substrate to facilitate the cleavage of the peptide bond. The N-methyl group disrupts this recognition and binding process, significantly reducing the rate of enzymatic hydrolysis.[1] This strategic modification can extend the in vivo half-life of a peptide from mere minutes to several hours or even days.[1]

Beyond stability, N-methylation can also impart other favorable properties to a peptide. The conformational rigidity imposed by the N-methyl group can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.[1] Furthermore, the increased lipophilicity resulting from N-methylation can enhance membrane permeability, a crucial factor for oral bioavailability.[1]

Quantitative Assessment of Proteolytic Stability

| Peptide Sequence | Modification | Half-life in Human Serum (t½, hours) | Primary Cleavage Site |

| Ac-Gly-Ile-Ser -Ala-Val-NH₂ | None | 1.5 | Between Ser and Ala |

| Ac-Gly-Ile-N-Me-Ser -Ala-Val-NH₂ | N-methylated Serine | 24 | - |

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Synthesis of N-methylated Peptides using this compound

The incorporation of this compound into a peptide sequence is typically achieved through solid-phase peptide synthesis (SPPS). The steric hindrance of the N-methyl group can make the coupling reaction more challenging than with standard amino acids. Therefore, optimized coupling protocols are necessary.

Materials:

-

Rink Amide resin or other suitable solid support

-

Boc-protected amino acids

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

-

Deprotection reagent: 20% piperidine in DMF (for Fmoc synthesis) or TFA (Trifluoroacetic acid) for Boc deprotection at the end of the synthesis.

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling protocol.

-

Boc Deprotection: Remove the Boc protecting group using an appropriate deprotection reagent.

-

Incorporation of this compound:

-

Pre-activate a solution of this compound (2-4 equivalents), a coupling reagent (e.g., HATU, 2-4 equivalents), and DIPEA (4-8 equivalents) in DMF for 1-5 minutes.

-

Add the activated N-methylated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours, or overnight if necessary, to ensure complete coupling. Monitoring the reaction with a Kaiser test is not possible for N-methylated amino acids; a small sample can be cleaved and analyzed by mass spectrometry to confirm coupling.

-

-

Subsequent Amino Acid Couplings: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail.

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.

In Vitro Proteolytic Stability Assay

This protocol describes a general method for assessing the stability of a peptide in a biological matrix such as human serum.

Materials:

-

Purified peptide (with and without N-methylated serine)

-

Human serum (or other biological matrix like plasma or specific protease solution)

-

Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Quenching/Precipitation solution (e.g., 10% Trichloroacetic acid (TCA) or ice-cold acetonitrile)

-

RP-HPLC system with a C18 column

-

Mass spectrometer (optional, for cleavage site identification)

Procedure:

-

Peptide Stock Solution: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO) at a known concentration.

-

Incubation:

-

Pre-warm the human serum to 37°C.

-

Spike the peptide stock solution into the serum to a final desired concentration (e.g., 10-100 µM).

-

Incubate the mixture at 37°C with gentle agitation.

-

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

-

Enzyme Quenching and Protein Precipitation: Immediately mix the aliquot with an equal volume of ice-cold quenching/precipitation solution (e.g., 10% TCA or acetonitrile) to stop the enzymatic reaction and precipitate the serum proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Analysis:

-

Carefully collect the supernatant containing the remaining peptide.

-

Analyze the supernatant by RP-HPLC. The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.

-

The percentage of remaining peptide at each time point is calculated relative to the amount at time zero.

-

-

Data Analysis: Plot the percentage of remaining peptide against time. The data can be fitted to a first-order decay model to calculate the half-life (t½) of the peptide.

-

Cleavage Site Identification (Optional): The samples can also be analyzed by LC-MS to identify the degradation products and determine the specific cleavage sites.

Visualizing the Concepts

To further elucidate the principles and processes described, the following diagrams have been generated using the DOT language.

References

The Impact of Steric Hindrance in N-Methylated Amino Acids: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of an amino acid, is a subtle yet powerful modification that profoundly influences the structural and functional properties of peptides. This alteration introduces significant steric hindrance, which in turn restricts the conformational freedom of the peptide backbone.[1] For drug development professionals, the strategic incorporation of N-methylated amino acids has emerged as a critical tool to enhance the therapeutic potential of peptide-based drugs by improving their metabolic stability, membrane permeability, and receptor selectivity.[2][3][4] This in-depth technical guide explores the core principles of steric hindrance in N-methylated amino acids, providing quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

The Structural and Functional Consequences of N-Methylation

The introduction of a methyl group onto the peptide backbone has several critical consequences stemming from steric hindrance.

1.1. Conformational Rigidity: The added bulk of the methyl group restricts rotation around the peptide bond, influencing the local and global conformation of the peptide.[1] This can lead to the stabilization of specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity.[5] The steric clash between the N-methyl group and adjacent amino acid side chains can also disfavor certain conformations, effectively locking the peptide into a more bioactive state.[6]

1.2. Proteolytic Stability: One of the most significant advantages of N-methylation is the enhanced resistance to enzymatic degradation.[2][7] The steric hindrance provided by the N-methyl group physically shields the adjacent peptide bond from the active sites of proteases, thereby prolonging the in vivo half-life of peptide therapeutics.[2][8]

1.3. Membrane Permeability: N-methylation can significantly improve the ability of peptides to cross cellular membranes.[2][9] By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, the overall hydrophobicity of the peptide is increased, which can facilitate its passive diffusion across lipid bilayers.[2][10]

1.4. Cis/Trans Isomerization: The steric interactions introduced by the N-methyl group can lower the energy barrier for cis-trans isomerization of the peptide bond, making the cis conformation more accessible than in non-methylated peptides.[11] This can have a profound impact on the overall three-dimensional structure and biological function of the peptide.

Quantitative Data on the Effects of N-Methylation

The following tables summarize quantitative data from various studies, highlighting the impact of N-methylation on key biophysical and pharmacokinetic parameters.

Table 1: Comparative Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides

| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |

| DKLYWWEFL | Unmodified | Trypsin | < 1 min | - | [8] |

| DK(N-Me)LYWWEFL | N-Methyl-Lys | Trypsin | 72 min | > 72 | [8] |

| DKL(N-Me)YWWEFL | N-Methyl-Leu | Trypsin | > 1000 min | > 1000 | [8] |

| D(N-Me)KLYWWEFL | N-Methyl-Asp | Trypsin | > 1000 min | > 1000 | [8] |

Table 2: Impact of N-Methylation on Receptor Binding Affinity

| Peptide/Compound | Target | Modification | Dissociation Constant (Kd) | Change in Affinity | Reference |

| DKLYWWEFL | Gαi1GDP | Unmodified | 200 nM | - | [8] |

| DK(N-Me)LYWWEFL | Gαi1GDP | N-Methyl-Lys | 80 nM | 2.5-fold increase | [8] |

| Compound 1Z | HIV-1 FSS-RNA | Unmodified | 15.0 ± 2.0 nM | - | [1] |

| Compound 3Z | HIV-1 FSS-RNA | N-Methylated | 2.0 ± 0.5 nM | 7.5-fold increase | [1] |

Table 3: Effect of N-Methylation on Cell Permeability

| Peptide | Number of N-Methyl Groups | Caco-2 Permeability (Papp, 10-6 cm/s) | Transport Route | Reference |

| Cyclic Hexapeptide Library (most members) | 1-5 | < 1 | Paracellular | [4][9] |

| Permeable Analogue 1 | Multiple | > 10 | Transcellular | [4][9] |

| Permeable Analogue 2 | Multiple | > 10 | Transcellular | [4][9] |

| Cyclosporine A | 7 | 1.1 | Transcellular | [12] |

| Non-methylated cyclic peptide 1 | 0 | 1.8 | - | [12] |

| N-methylated cyclic peptide 3 | 3 | 28% oral bioavailability in rat | - | [12] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of N-methylated peptides.

3.1. Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

Incorporating N-methylated amino acids into a peptide sequence via SPPS requires special considerations due to the increased steric hindrance at the secondary amine.

-

Materials:

-

Fmoc-protected N-methylated amino acids

-

Solid support resin (e.g., Rink Amide resin)

-

Coupling reagents (e.g., HATU, HBTU, PyBOP)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

-

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the preceding amino acid by treating with 20% piperidine in DMF for 5-10 minutes (repeat twice).

-

Washing: Thoroughly wash the resin with DMF and DCM.

-

Amino Acid Activation: Pre-activate the Fmoc-N-methylated amino acid (typically 2-4 equivalents) with the coupling reagent and DIPEA in DMF for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-4 hours. Due to steric hindrance, longer coupling times or double coupling may be necessary.

-

Monitoring the Coupling: The completion of the coupling reaction should be monitored using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not effective for secondary amines.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat: Repeat steps 2-7 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

3.2. Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique to study the solution-state conformation and dynamics of N-methylated peptides.

-

Sample Preparation:

-

Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or H2O/D2O) to a concentration of 1-5 mM.

-

-

Data Acquisition:

-

Acquire a series of one- and two-dimensional NMR spectra, including:

-

¹H 1D: For initial assessment of sample purity and conformational homogeneity.

-

TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which provides distance restraints for structure calculation. ROESY is often preferred for peptides of this size.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which can help in sequential assignment and conformational analysis.

-

-

-

Data Analysis:

-

Resonance Assignment: Assign all proton, carbon, and nitrogen resonances using the combination of 2D NMR spectra.

-

Dihedral Angle Restraints: Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to derive constraints on the phi (φ) dihedral angle.

-

Distance Restraints: Integrate the cross-peaks in NOESY/ROESY spectra to obtain distance restraints between protons.

-

Structure Calculation: Use the experimental restraints (distances and dihedral angles) in molecular dynamics or distance geometry-based software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures.

-

Cis/Trans Isomerism: The presence of N-methyl groups often leads to multiple sets of resonances corresponding to cis and trans isomers of the N-methylated peptide bond. The relative populations of these isomers can be determined by integrating the corresponding peaks.

-

3.3. Structural Determination by X-ray Crystallography

X-ray crystallography provides high-resolution, solid-state structural information.

-

Protocol:

-

Crystallization: Screen a wide range of conditions (precipitants, pH, temperature, additives) to find suitable conditions for growing single crystals of the N-methylated peptide. This is often the most challenging step.

-

Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: Integrate the intensities of the diffraction spots and determine the unit cell parameters and space group of the crystal.

-

Phase Determination: Solve the "phase problem" to calculate an initial electron density map. This can be achieved through methods like molecular replacement (if a homologous structure is available) or experimental phasing techniques.

-

Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine the model against the experimental data to improve its quality.

-

Validation: Assess the quality of the final model using various geometric and statistical criteria.

-

Visualizing Key Concepts and Workflows

Graphviz diagrams are provided to illustrate fundamental concepts and experimental workflows related to N-methylated amino acids.

Caption: The central role of steric hindrance in dictating the properties of N-methylated amino acids.

Caption: A generalized workflow for the solid-phase synthesis of peptides containing N-methylated amino acids.

Caption: Workflow for the conformational analysis of N-methylated peptides using NMR spectroscopy.

Conclusion

The introduction of steric hindrance through N-methylation is a versatile and powerful strategy in peptide drug design. It offers a means to overcome many of the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability. A thorough understanding of the conformational consequences of N-methylation, supported by robust analytical techniques, is essential for the rational design of next-generation peptide therapeutics. This guide provides a foundational understanding and practical methodologies to aid researchers, scientists, and drug development professionals in harnessing the potential of N-methylated amino acids.

References

- 1. N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Dependence of Amino Acid Side Chain 13C Shifts on Dihedral Angle: Application to Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portal.fis.tum.de [portal.fis.tum.de]

- 5. jamming.research.yale.edu [jamming.research.yale.edu]

- 6. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.umn.edu [experts.umn.edu]

- 8. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 12. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-N-Me-Ser-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide structures is a pivotal strategy in medicinal chemistry for enhancing therapeutic properties. N-methylation can significantly improve metabolic stability against enzymatic degradation, modulate peptide conformation, and increase cell permeability, often leading to peptides with greater oral bioavailability and optimized pharmacological profiles.[1][2][3] Boc-N-Me-Ser-OH, a serine derivative with a methyl group on its amide nitrogen, presents unique challenges during solid-phase peptide synthesis (SPPS). The steric hindrance caused by the N-methyl group can impede coupling reactions, necessitating specialized protocols and highly efficient coupling reagents to ensure high yields and purity.[3][4][5]

This document provides a detailed protocol for the incorporation of this compound into peptides using Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase synthesis strategy. It outlines the necessary reagents, optimized reaction conditions, and monitoring techniques to overcome the challenges associated with this sterically hindered amino acid.

Challenges in Coupling N-Methylated Amino Acids

The primary difficulty in acylating N-methylated amino acids lies in the steric bulk around the secondary amine, which significantly slows down the reaction kinetics.[4][5] This reduced reactivity requires the use of potent coupling reagents to achieve satisfactory yields.[4] Furthermore, incomplete couplings can lead to the formation of deletion sequences in the final peptide. Standard monitoring methods like the ninhydrin test are ineffective for secondary amines, necessitating alternative methods such as the bromophenol blue test.[1]

Recommended Coupling Reagents

Several coupling reagents have proven effective for incorporating N-methylated amino acids. Due to the steric hindrance, standard carbodiimide reagents like DCC and DIC are often less effective. More potent activating agents are required.

| Coupling Reagent | Class | Notes |

| HATU | Uronium/Aminium Salt | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. Reacts faster and with less epimerization.[6] Highly effective for N-methyl amino acids.[1] |

| PyAOP | Phosphonium Salt | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate. Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[6][7][8][9] |

| PyBOP/HOAt | Phosphonium Salt | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate with 1-Hydroxy-7-azabenzotriazole. A promising combination for these difficult couplings.[7][8][9] |

| PyBroP | Phosphonium Salt | Bromotripyrrolidinophosphonium hexafluorophosphate. A more reactive coupling reagent, useful for overcoming the lack of reactivity of other reagents with N-methyl amino acids.[6][10] |

Experimental Protocols

This protocol details the manual solid-phase synthesis of a peptide incorporating Boc-N-Me-Ser(Bzl)-OH on a Merrifield or PAM resin. The serine side chain is protected as a benzyl ether (Bzl), which is compatible with the final HF cleavage step in Boc-SPPS.

Resin Selection and Preparation

-

Resin: Merrifield or PAM (phenylacetamidomethyl) resin is suitable for synthesizing peptide acids. For peptide amides, MBHA (methylbenzhydrylamine) or BHA (benzhydrylamine) resins are used.[3]

-

Swelling: Swell the resin in dichloromethane (DCM) for at least 30 minutes, followed by washes with isopropanol (IPA) and DCM.[3]

Nα-Boc Deprotection

The Nα-Boc protecting group is removed at the beginning of each coupling cycle.

-

Pre-wash: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.[3]

-

Deprotection: Drain the pre-wash solution and add a fresh solution of 25-50% TFA in DCM. Agitate the mixture for 20-30 minutes.[3]

-

Washing: Filter the resin and wash thoroughly with DCM (3x), IPA (1x), and DCM (3x) to remove residual TFA and the cleaved Boc group.[3]

Neutralization

The protonated N-terminal amine must be neutralized to the free amine before coupling.

-